molecular formula C16H25NO3S B500536 N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide CAS No. 942358-25-0

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide

Cat. No. B500536
CAS RN: 942358-25-0
M. Wt: 311.4g/mol
InChI Key: SCTZPWRTRACQQC-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds that have been shown to have anti-inflammatory and analgesic properties. In

Scientific Research Applications

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neuropathic pain. In a study published in the Journal of Medicinal Chemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to have potent inhibitory activity against the enzyme p38 MAP kinase, which is involved in the inflammatory response. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have anti-inflammatory and analgesic properties that could be useful in the treatment of arthritis and neuropathic pain.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of the inflammatory response and has been implicated in the pathogenesis of various diseases such as arthritis, cancer, and neurodegenerative disorders. By inhibiting p38 MAP kinase, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may reduce inflammation and pain, and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide have been studied in various experimental models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the production of inflammatory cytokines in human synovial cells, suggesting that it may have anti-inflammatory effects in arthritis. In another study published in the Journal of Neurochemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for p38 MAP kinase. This allows researchers to study the effects of p38 MAP kinase inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in animal models before clinical trials can be conducted.

Future Directions

There are several future directions for the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of p38 MAP kinase. This could lead to the development of more effective therapies for diseases such as arthritis and cancer. Another direction is the study of the effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide on other biological processes such as immune function and metabolism. This could lead to the discovery of new therapeutic applications for N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in other diseases. Overall, the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has the potential to lead to new insights into the regulation of inflammation and the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

properties

IUPAC Name

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZPWRTRACQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide

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